Fmoc-O-phospho-L-serine
CAS No.: 158171-15-4
Cat. No.: VC21542959
Molecular Formula: C18H18NO8P
Molecular Weight: 407.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 158171-15-4 |
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Molecular Formula | C18H18NO8P |
Molecular Weight | 407.3 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxypropanoic acid |
Standard InChI | InChI=1S/C18H18NO8P/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H2,23,24,25)/t16-/m0/s1 |
Standard InChI Key | LGDJNCRIHRFKML-INIZCTEOSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](COP(=O)(O)O)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COP(=O)(O)O)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COP(=O)(O)O)C(=O)O |
Chemical Structure and Properties
Fmoc-O-phospho-L-serine consists of three key structural components: the serine amino acid backbone, the phosphate group attached to the serine hydroxyl, and the Fmoc protecting group on the amino terminus. This specific arrangement gives the molecule its unique properties and applications in peptide chemistry.
Molecular Information
Property | Value |
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Chemical Formula | C₁₈H₁₈NO₈P |
Molecular Weight | Approximately 407.32 g/mol |
CAS Number | 158171-15-4 |
Appearance | White solid |
Storage Conditions | Below -4°C |
Solubility | Soluble in organic solvents (DMSO, DMF) |
Optical Rotation | [α]₂₀D= 4.5 ± 1° (C=1 in DMF) |
The compound exists as a white solid at room temperature and requires storage at low temperatures to maintain stability. Its solubility characteristics make it compatible with conditions typically employed in peptide synthesis protocols.
Structural Characteristics
The phosphate group on the serine side chain mimics the post-translational modification of phosphorylation found in natural proteins. Meanwhile, the Fmoc group serves as a protective group for the amino terminus during peptide synthesis, being base-labile while remaining stable under acidic conditions. This orthogonal protection strategy is central to modern peptide synthesis techniques.
Synthesis Methodologies
Several methods have been developed for the synthesis of Fmoc-O-phospho-L-serine, with ongoing refinements aimed at improving yield, purity, and scalability.
One-Pot Synthesis
A cost-effective one-pot synthesis has been developed that can be scaled to provide kilogram quantities of Fmoc-O-benzylphospho-L-serine (a protected precursor) with approximately 50% isolated yield . This method represents a significant advancement over earlier multi-step processes, reducing waste and improving efficiency.
The synthesis typically follows a three-step reaction sequence:
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Initial reaction with phosphorus trichloride in tetrahydrofuran at 0-5°C
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Addition of 2,6-dimethylpyridine in tetrahydrofuran at -5-5°C
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Final treatment with water in tetrahydrofuran at 10°C, followed by warming to 0-20°C
Solid-Phase Approach
An alternative Fmoc-based solid-phase method has been developed for the synthesis of phosphoserine peptides. This approach involves selective protection of serine and on-resin phosphorylation, making it amenable to standard protocols on automated synthesizers . The serine residue to be phosphorylated is protected with a t-butyldimethylsilyl group, providing selective protection relative to other protected amino acid functionalities.
Crystallization and Purification
Research has identified specific crystallization conditions that provide the product as a solvate with high purity. An efficient process for generating the solvent-free product from the solvate has also been developed . This advancement is particularly important for large-scale production and pharmaceutical applications where purity standards are stringent.
Applications in Peptide Synthesis
Fmoc-O-phospho-L-serine serves as a key building block in the synthesis of phosphopeptides, which are essential tools for studying protein phosphorylation processes.
Solid-Phase Peptide Synthesis
Successful incorporation methods include:
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Activation as pentafluorophenyl (Pfp) esters
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Formation of symmetric anhydrides with dicyclohexyl carbodiimide (DCC)
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Use of specific coupling reagents that minimize side reactions
Multiphosphorylated Peptides
Fmoc-O-phospho-L-serine is particularly valuable for creating peptides with multiple phosphorylation sites, which are common in cellular signaling pathways. The compound allows for precise control over the location and number of phosphorylation sites in synthetic peptides, enabling researchers to study complex phosphorylation-dependent processes.
Biological Activity and Mechanisms
The biological significance of Fmoc-O-phospho-L-serine lies in its ability to mimic naturally occurring phosphorylated serine residues in proteins.
Phosphorylation Mimicry
Peptides synthesized using Fmoc-O-phospho-L-serine effectively mimic phosphorylated proteins, facilitating studies on:
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Protein-protein interactions mediated by phosphorylation
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Phosphorylation-dependent cellular signaling
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Enzymatic reactions involving phosphorylated substrates
Signal Transduction Research
Phosphopeptides created using this building block have been instrumental in elucidating signaling pathways involving protein kinases and phosphatases. This has advanced understanding of cell cycle regulation, metabolic control, and numerous disease processes where phosphorylation plays a critical role.
Research Applications
Peptide Synthesis
Fmoc-O-phospho-L-serine is widely utilized in research focused on peptide synthesis, serving as a key building block in the preparation of phosphopeptides . These synthetic peptides enable detailed studies of phosphorylation-dependent processes that would be difficult to investigate using naturally derived materials.
Drug Development
The compound plays a significant role in the development of pharmaceuticals that target specific protein interactions, particularly in cancer research where phosphorylation plays a critical role in tumor progression . Phosphopeptides can be designed as potential inhibitors of kinases or as binding partners for phosphopeptide-recognition domains.
Bioconjugation
Fmoc-O-phospho-L-serine can be employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules, enhancing the functionality of drug delivery systems . This application has potential implications for targeted therapeutic delivery and diagnostic tools.
Analytical Chemistry
Researchers utilize this compound in various assays to detect and quantify phosphorylated proteins, aiding in the understanding of cellular processes . These analytical tools are essential for proteomics research and the study of phosphorylation networks.
Therapeutic Applications
B-Domain Deleted Recombinant Factor VIII
Research has investigated the effect of O-phospho-L-serine (OPLS), which binds to the lipid binding region, on the immunogenicity of B domain deleted recombinant factor VIII (BDDrFVIII) . Studies showed that OPLS specifically binds to the lipid binding region localized in the C2 domain of the coagulation factor. Size exclusion chromatography and fluorescence anisotropy studies demonstrated that OPLS interfered with the aggregation of BDDrFVIII .
Neurological Applications
While Fmoc-O-phospho-L-serine itself is primarily a research tool, its component L-serine has been found to exert neuroprotective effects. L-serine mitigates neurotoxicity through activation of the glycine receptor and increases expression of PPAR-γ, playing a crucial role in macrophage and microglia polarization . This suggests potential applications for phosphoserine derivatives in neurological disease research.
Comparative Analysis with Similar Compounds
Similar Phosphoserine Derivatives
Several related compounds serve similar functions in peptide synthesis:
Advantages of Fmoc-O-phospho-L-serine
Compared to other phosphoserine derivatives, Fmoc-O-phospho-L-serine offers several advantages:
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Direct incorporation into standard Fmoc-based solid-phase peptide synthesis
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Compatible with a range of coupling conditions
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Provides a stable phosphate group in the final peptide
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Enables precise control over phosphorylation positions
Future Research Directions
Improved Synthesis Methods
Ongoing research aims to develop more efficient and environmentally friendly synthesis methods for Fmoc-O-phospho-L-serine. These efforts focus on increasing yields, reducing waste, and simplifying purification processes .
Novel Applications
Emerging applications include the development of phosphopeptide libraries for screening protein-phosphopeptide interactions, creating phosphorylation-specific antibodies, and designing phosphorylation-dependent enzyme inhibitors.
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